molecular formula C25H26F2O4S B14592682 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid CAS No. 61271-76-9

4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid

Cat. No.: B14592682
CAS No.: 61271-76-9
M. Wt: 460.5 g/mol
InChI Key: UQYDOZDVGOYOIP-UHFFFAOYSA-N
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Description

4,4-Bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorophenyl groups attached to a cyclohexanol ring, along with a methylbenzenesulfonic acid group. Its molecular structure provides it with distinct chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol typically involves the reaction of 4,4-bis(4-fluorophenyl)butanoic acid with lithium aluminium tetrahydride and potassium carbonate in 2-methyltetrahydrofuran at temperatures between 0 to 10°C . The reaction proceeds through the reduction of the carboxylic acid group to form the corresponding alcohol. The reaction is quenched with water and sodium hydroxide, followed by filtration and concentration to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-fluorophenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

The major products formed from these reactions include ketones, reduced alcohol derivatives, and substituted fluorophenyl compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

4,4-Bis(4-fluorophenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-fluorophenyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl groups can enhance binding affinity to specific targets, while the cyclohexanol ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Bis(4-fluorophenyl)cyclohexan-1-ol stands out due to its combination of fluorophenyl groups and cyclohexanol ring, which imparts unique chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

61271-76-9

Molecular Formula

C25H26F2O4S

Molecular Weight

460.5 g/mol

IUPAC Name

4,4-bis(4-fluorophenyl)cyclohexan-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C18H18F2O.C7H8O3S/c19-15-5-1-13(2-6-15)18(11-9-17(21)10-12-18)14-3-7-16(20)8-4-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,17,21H,9-12H2;2-5H,1H3,(H,8,9,10)

InChI Key

UQYDOZDVGOYOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CCC1O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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